ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)-
Overview
Description
ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)- is a useful research compound. Its molecular formula is C9H7ClN2O and its molecular weight is 194.62 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, it interacts with proteins involved in cell signaling, modulating their activity and affecting downstream biological processes.
Cellular Effects
The effects of ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)- on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Moreover, it impacts cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)- exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)- change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)- remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular processes, including alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)- vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)- is involved in various metabolic pathways. It interacts with metabolic enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, this compound can inhibit or activate enzymes involved in the metabolism of drugs and endogenous compounds, leading to changes in their concentration and activity. Understanding the metabolic pathways of ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)- is essential for predicting its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)- within cells and tissues are critical for its biological activity. This compound is transported by specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cells, it can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its effects. The distribution of ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)- within tissues also determines its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)- is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)- provides insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)-1,2-oxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-7-3-1-6(2-4-7)8-5-12-13-9(8)11/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZGFUKSSKIWAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(ON=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60214126 | |
Record name | Isoxazole, 5-amino-4-(p-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60214126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64047-49-0 | |
Record name | Isoxazole, 5-amino-4-(p-chlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064047490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoxazole, 5-amino-4-(p-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60214126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.